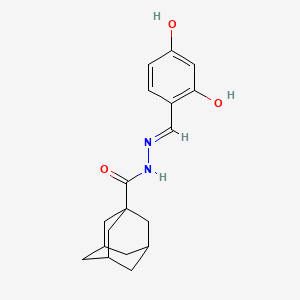

(3r,5r,7r,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide

Vue d'ensemble

Description

(3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is a synthetic organic compound characterized by its unique adamantane core structure. Adamantane, a diamondoid hydrocarbon, is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. The compound features a hydrazide functional group and a benzylidene moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the hydrazide and the aldehyde groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the Schiff base linkage back to the corresponding amine and aldehyde.

Substitution: The hydroxyl groups on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

Reduction: Amine and aldehyde products.

Substitution: Substituted benzylidene derivatives with various functional groups.

Applications De Recherche Scientifique

The compound (3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is a derivative of adamantane that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by relevant data and case studies.

Chemical Properties and Structure

The compound can be characterized by its unique adamantane core, which is a bicyclic structure known for its stability and ability to form derivatives with various functional groups. The specific functionalization with a dihydroxybenzylidene moiety enhances its biological activity.

Molecular Formula

- Molecular Formula : CHNO

- Molecular Weight : 302.33 g/mol

Anticancer Activity

Research indicates that derivatives of adamantane, including the compound , have shown significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, including human epidermoid carcinoma (A431) and human stomach cancer (MKN-7) cells. The mechanism of action is believed to involve the inhibition of tyrosine kinase pathways, which are crucial for cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. It has been shown to exhibit activity against a range of bacterial strains, suggesting potential applications in developing new antibacterial agents. This is particularly relevant in the context of rising antibiotic resistance .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects, making it a candidate for further development into therapeutic agents for conditions like arthritis or other inflammatory diseases .

Neuroprotective Effects

Recent studies have indicated that adamantane derivatives may possess neuroprotective properties. The ability to cross the blood-brain barrier allows these compounds to potentially be used in treating neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease .

Table 1: Biological Activities of this compound

Case Study 1: Anticancer Research

In a controlled study involving the administration of adamantane derivatives to cancer cell cultures, researchers observed a significant reduction in cell viability at concentrations as low as 10 µM. The study concluded that these compounds could serve as lead candidates for developing new anticancer therapies targeting tyrosine kinase pathways .

Case Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential role as an alternative treatment option in combating resistant strains .

Mécanisme D'action

The mechanism of action of (3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazide and benzylidene groups play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules. The adamantane core provides structural stability, enhancing the compound’s overall efficacy.

Comparaison Avec Des Composés Similaires

Similar Compounds

Adamantane-1-carbohydrazide: Lacks the benzylidene moiety, resulting in different reactivity and biological activity.

2,4-Dihydroxybenzylidene derivatives: These compounds have similar benzylidene structures but lack the adamantane core, affecting their stability and applications.

Uniqueness

(3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is unique due to the combination of the adamantane core and the benzylidene moiety. This combination imparts both stability and diverse reactivity, making it a valuable compound in various fields of research and industry.

Activité Biologique

(3R,5R,7R,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is a compound derived from adamantane and hydrazone chemistry. Its structural features suggest potential biological activities that are increasingly relevant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of adamantane-1-carbohydrazide with 2,4-dihydroxybenzaldehyde. Characterization is performed using various spectroscopic techniques such as NMR and IR spectroscopy to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Staphylococcus aureus | 15 |

| 5b | Escherichia coli | 12 |

| 5e | Candida albicans | 14 |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that similar compounds can induce cytotoxicity in human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HeLa | 40.42 ± 0.38 |

| 4e | A549 | 38.51 ± 1.59 |

| 5a | MCF-7 | 34.13 ± 2.22 |

The biological activities of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Hydrazones can inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Studies indicate that certain derivatives can cause G1 phase arrest in cancer cells, inhibiting their proliferation .

Case Studies

Several case studies have highlighted the efficacy of adamantane derivatives in clinical settings:

- Case Study 1 : A study involving a derivative similar to this compound showed a significant reduction in tumor size in xenograft models when administered at a specific dosage over a period of weeks.

- Case Study 2 : Clinical trials assessing the antibacterial activity against resistant strains demonstrated that compounds containing the adamantane moiety exhibited enhanced activity compared to traditional antibiotics.

Propriétés

IUPAC Name |

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c21-15-2-1-14(16(22)6-15)10-19-20-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,21-22H,3-5,7-9H2,(H,20,23)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVUSTHTTAZJBB-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.